Thymopentin monoacetate

Übersicht

Beschreibung

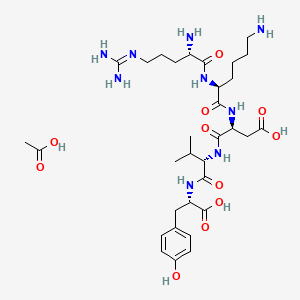

Thymopentin (acetate), chemically known as N-[N-[N-[Nα-L-arginyl-L-lysyl]-L-α-aspartyl]-L-glutaminyl]-L-tyrosine, is an organic compound composed of five amino acids: arginine, lysine, aspartic acid, glutamine, and tyrosine. Its molecular formula is C30H49N9O9. Thymopentin primarily serves as an immunomodulatory agent .

Vorbereitungsmethoden

Synthetische Wege: Thymopentin wird als Peptid synthetisiert, das aus den fünf oben genannten Aminosäuren besteht. Die chemische Struktur besteht aus N-[N-[N-[Nα-L-Arginyl-L-Lysyl]-L-α-Aspartyl]-L-Glutaminyl]-L-Tyrosin. Die Synthese beinhaltet die Bildung von Peptidbindungen zwischen diesen Aminosäuren.

Reaktionsbedingungen: Der Synthesevorgang findet typischerweise unter wasserfreien und lösungsmittelfreien Bedingungen statt. Thymopentin wird mit hoher Reinheit hergestellt, und sein Gehalt sollte im Bereich von 97,0 % bis 103,0 % liegen .

Analyse Chemischer Reaktionen

Thymopentin unterliegt aufgrund seiner spezifischen Peptidstruktur keinen umfangreichen chemischen Reaktionen. Es kann an Hydrolysereaktionen oder Interaktionen mit anderen Biomolekülen teilnehmen.

Wissenschaftliche Forschungsanwendungen

Thymopentin findet Anwendung in verschiedenen wissenschaftlichen Bereichen:

Immunologie: Thymopentin moduliert Immunantworten, insbesondere die T-Zell-Differenzierung.

Medizin: Es wurde auf sein Potenzial in der Immuntherapie und bei Autoimmunerkrankungen untersucht.

Stammzellforschung: Thymopentin verstärkt die Bildung der T-Zell-Linie aus menschlichen embryonalen Stammzellen (hESCs).

5. Wirkmechanismus

Der Wirkmechanismus von Thymopentin beinhaltet:

T-Zell-Differenzierung: Es induziert selektiv die Transformation von Prä-Thymocyten (Thy-1-) in reife T-Zellen (Thy-1+).

Neurotransmission: Thymopentin beeinflusst die neuromuskuläre Übertragung.

B-Zell-Inhibition: Es unterdrückt die B-Zell-Differenzierung.

Wirkmechanismus

Thymopentin’s mechanism of action involves:

T-Cell Differentiation: It selectively induces the transformation of pre-thymocytes (Thy-1-) into mature T cells (Thy-1+).

Neurotransmission: Thymopentin affects neuromuscular transmission.

B-Cell Inhibition: It suppresses B-cell differentiation.

Vergleich Mit ähnlichen Verbindungen

Thymopentin ist aufgrund seiner spezifischen Aminosäuresequenz einzigartig. Es weist Ähnlichkeiten mit anderen Thymuspeptiden wie Splenin (TP-III) auf. Weitere Forschung könnte weitere Verbindungen mit vergleichbaren Eigenschaften aufdecken.

Biologische Aktivität

Thymopentin monoacetate (TP5) is a synthetic pentapeptide derived from thymopoietin, exhibiting significant immunomodulatory properties. This article explores the biological activities of TP5, focusing on its effects on immune cell maturation, potential therapeutic applications in cancer treatment, and its role in modulating immune responses in various diseases.

Overview of this compound

Thymopentin is composed of five amino acids: threonine, serine, valine, alanine, and glycine. Its primary function is to mimic the activity of thymopoietin, a hormone crucial for T-cell development and differentiation. TP5 has been shown to enhance the immune response by promoting the maturation of T cells and natural killer (NK) cells while also modulating the activity of T helper cells .

Immunomodulation

TP5 acts by increasing intracellular cyclic adenosine monophosphate (cAMP) levels, which enhances T-cell activity and regulates T-cell subset proportions. This dual action can lead to improved immune responses against pathogens and malignancies .

Dendritic Cell Maturation

Research indicates that TP5 significantly influences dendritic cells (DCs), which are pivotal in initiating immune responses. A study demonstrated that TP5 up-regulated the expression of co-stimulatory molecules (CD40, CD80, CD86) and major histocompatibility complex (MHC) class II molecules on bone-marrow-derived dendritic cells (BMDCs). This up-regulation correlates with increased production of pro-inflammatory cytokines such as IL-12 and TNF-α, enhancing DC-driven T-cell proliferation .

Cancer Treatment

TP5 has emerged as a promising agent in cancer therapy due to its ability to inhibit cancer stem cells and enhance the efficacy of chemotherapeutic agents. Notably, a 2022 study highlighted TP5's role in reducing stemness markers (CD24, CD44, CD133) in colon cancer cells, thereby increasing their sensitivity to oxaliplatin—a common chemotherapeutic drug. The study reported that TP5 did not directly inhibit cell proliferation but significantly enhanced the cytotoxic effects of oxaliplatin by modulating stemness-related signaling pathways .

Autoimmune Diseases

TP5 has been utilized in treating autoimmune conditions such as multiple sclerosis and atopic dermatitis. A case report documented its use in a patient with atypical multiple sclerosis, suggesting potential benefits in modulating immune responses in autoimmune disorders .

Case Studies

-

Multiple Sclerosis

A 58-year-old male with atypical multiple sclerosis showed improvement after treatment with TP5. The case highlighted its potential as an adjunct therapy for managing autoimmune diseases through immune modulation . -

Colon Cancer

In vitro studies demonstrated that TP5 reduced the viability of colon cancer stem cells while enhancing the effects of oxaliplatin. The combination therapy approach suggests that TP5 may serve as an effective adjuvant in cancer treatment protocols .

Summary of Research Findings

Eigenschaften

IUPAC Name |

acetic acid;(3S)-3-[[(2S)-6-amino-2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-4-[[(2S)-1-[[(1S)-1-carboxy-2-(4-hydroxyphenyl)ethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H49N9O9.C2H4O2/c1-16(2)24(28(46)38-22(29(47)48)14-17-8-10-18(40)11-9-17)39-27(45)21(15-23(41)42)37-26(44)20(7-3-4-12-31)36-25(43)19(32)6-5-13-35-30(33)34;1-2(3)4/h8-11,16,19-22,24,40H,3-7,12-15,31-32H2,1-2H3,(H,36,43)(H,37,44)(H,38,46)(H,39,45)(H,41,42)(H,47,48)(H4,33,34,35);1H3,(H,3,4)/t19-,20-,21-,22-,24-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRTISBKUCLDRGF-ADVSENJOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CCCCN)NC(=O)C(CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCN=C(N)N)N.CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H53N9O11 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80237615 | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

739.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89318-88-7 | |

| Record name | Thymopentin monoacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318887 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Thymopentin monoacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80237615 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.